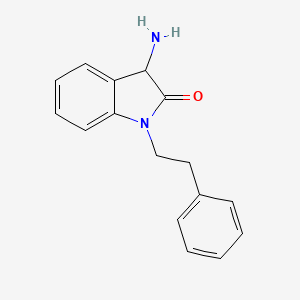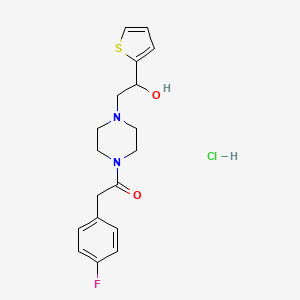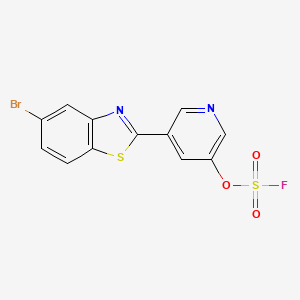
3-Amino-1-phenethylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-phenethylindolin-2-one is a compound belonging to the indolinone family, characterized by its indole core structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. It is known for its selective inhibition of norepinephrine reuptake, making it a valuable candidate for neurological research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenethylindolin-2-one typically involves the reaction of isatins with 3-amino-1-phenyl-2-pyrazolin-5-one in an aqueous medium. The reaction is facilitated by the presence of a catalyst such as polyethylene glycol-sulfonic acid (PEG-SO3H), which can be recovered and reused multiple times . The reaction conditions are generally mild, with moderate temperatures and aqueous solvents being preferred to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The scalability of the reaction is enhanced by the recyclability of the catalyst and the use of environmentally friendly solvents .
化学反応の分析
Types of Reactions: 3-Amino-1-phenethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxoindolinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nitrating agents are used for electrophilic substitution reactions.
Major Products:
科学的研究の応用
3-Amino-1-phenethylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Amino-1-phenethylindolin-2-one involves the selective inhibition of norepinephrine reuptake. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of neurological disorders. The compound targets the norepinephrine transporter, preventing the reuptake of this neurotransmitter into presynaptic neurons .
類似化合物との比較
1-(3-Amino-1-phenylpropyl)indolin-2-ones: These compounds also inhibit norepinephrine reuptake but may differ in selectivity and potency.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities but have different biological activities.
Uniqueness: 3-Amino-1-phenethylindolin-2-one stands out due to its high selectivity for the norepinephrine transporter, making it a promising candidate for developing selective norepinephrine reuptake inhibitors. Its unique structure allows for specific interactions with the transporter, which may result in fewer side effects compared to less selective compounds .
特性
IUPAC Name |
3-amino-1-(2-phenylethyl)-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-15-13-8-4-5-9-14(13)18(16(15)19)11-10-12-6-2-1-3-7-12/h1-9,15H,10-11,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTYXPVHDPFLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2629399.png)
![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2629402.png)
![(2-fluorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629403.png)
![rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B2629405.png)
![1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2629406.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2629407.png)
![tert-butyl 2-[N-(azepan-4-yl)acetamido]acetate](/img/structure/B2629410.png)
![N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629412.png)

![4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2629414.png)
![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2629415.png)

![N-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2629419.png)
![3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2629420.png)
